An In-depth Technical Guide to 1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene
An In-depth Technical Guide to 1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene
CAS Number: 2484888-91-5
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene, a halogenated aromatic hydrocarbon of interest to researchers and professionals in drug discovery and materials science. Due to the limited publicly available data on this specific compound, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to present a plausible and detailed synthetic pathway, predicted physicochemical properties, and essential safety protocols. The core of this guide is a proposed two-step synthesis involving a Friedel-Crafts acylation followed by a Grignard reaction and subsequent deoxygenation. This document is intended to serve as a valuable resource for scientists engaged in the synthesis and application of novel fluorinated and chlorinated organic molecules.
Introduction
1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene is a complex molecule featuring a diarylethane scaffold with distinct halogen substitutions on both aromatic rings. The presence of fluorine and chlorine atoms can significantly influence the compound's steric and electronic properties, making it a potentially valuable building block in medicinal chemistry and materials science. The difluorinated phenyl ring can enhance metabolic stability and binding affinity to biological targets, while the chlorophenyl moiety offers another site for chemical modification. This guide aims to provide a detailed, practical framework for the synthesis and handling of this compound, addressing the current gap in available technical literature.
Proposed Synthetic Pathway
A logical and efficient synthetic route to 1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene is proposed in two primary stages, starting from commercially available precursors.
Caption: Workflow for the synthesis of 2,4-Difluoroacetophenone.
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Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
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Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM).
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Cooling: Cool the suspension to 0°C using an ice bath.
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Addition of Acetyl Chloride: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature below 5°C.
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Addition of 1,3-Difluorobenzene: Add 1,3-difluorobenzene (1.2 equivalents) dropwise, again keeping the temperature below 5°C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
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Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
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Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Protocol for Synthesis of 1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene (Final Product)
Caption: Workflow for the Grignard reaction and deoxygenation.
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Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare 4-chlorophenylmagnesium bromide from 1-bromo-4-chlorobenzene (1.2 equivalents) and magnesium turnings (1.3 equivalents) in anhydrous THF.
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Addition of Ketone: Cool the Grignard solution to 0°C and add a solution of 2,4-difluoroacetophenone (1.0 equivalent) in anhydrous THF dropwise.
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Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.
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Quenching: Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
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Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
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Deoxygenation Setup: Dissolve the crude alcohol in DCM in a round-bottom flask.
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Addition of Reagents: Add triethylsilane (1.5 equivalents). Cool the mixture to 0°C.
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Acid Addition: Add trifluoroacetic acid (2.0 equivalents) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
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Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Physicochemical and Spectroscopic Data (Predicted)
Due to the lack of experimental data for the title compound, the following properties are estimated based on its structure and data from similar compounds. [1]
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₄H₁₁ClF₂ |
| Molecular Weight | 252.69 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | > 200 °C (at atmospheric pressure) |
| Solubility | Insoluble in water; soluble in common organic solvents |
Predicted Spectroscopic Data:
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¹H NMR (CDCl₃, 400 MHz):
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Aromatic protons: δ 6.8-7.4 ppm (multiplets, 7H)
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Methine proton (-CH-): δ 4.2-4.4 ppm (quartet, J ≈ 7.2 Hz, 1H)
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Methyl protons (-CH₃): δ 1.6-1.8 ppm (doublet, J ≈ 7.2 Hz, 3H)
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¹³C NMR (CDCl₃, 100 MHz):
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Aromatic carbons: δ 104-164 ppm (multiple signals, some with C-F coupling)
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Methine carbon (-CH-): δ 40-45 ppm
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Methyl carbon (-CH₃): δ 20-25 ppm
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¹⁹F NMR (CDCl₃, 376 MHz):
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Two distinct signals for the two fluorine atoms are expected in the range of -110 to -120 ppm.
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Mass Spectrometry (EI):
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Molecular ion (M⁺) peak at m/z 252, with a characteristic M+2 peak at m/z 254 (approx. 1/3 intensity) due to the ³⁷Cl isotope.
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Fragment ions corresponding to the loss of a methyl group (m/z 237/239) and the cleavage of the C-C bond between the ethyl group and the aromatic rings.
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Safety and Handling
As a halogenated aromatic hydrocarbon, 1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene should be handled with care, assuming it may be toxic and environmentally persistent.
Personal Protective Equipment (PPE): [2][3]
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Eye Protection: Chemical safety goggles and a face shield.
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Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
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Body Protection: A lab coat, with additional chemical-resistant apron and sleeves if handling larger quantities.
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Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from strong oxidizing agents.
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Ground all equipment when transferring to prevent static discharge.
Emergency Procedures: [2]
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Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
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Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Spills: Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the waste in a sealed container for proper disposal as hazardous chemical waste.
Potential Applications
While specific applications for this compound are not yet documented, its structural motifs suggest potential utility in several areas of research and development:
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Pharmaceuticals: The diarylethane core is present in a number of biologically active molecules. The specific halogenation pattern of this compound could be explored for its potential as a scaffold in the design of new therapeutic agents. [6][7][8]* Agrochemicals: Many pesticides and herbicides are halogenated aromatic compounds.
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Materials Science: Fluorinated polymers often exhibit unique properties, and this compound could serve as a monomer or an additive in the development of new materials.
Conclusion
This technical guide has presented a comprehensive overview of 1-(1-(4-Chlorophenyl)ethyl)-2,4-difluorobenzene, focusing on a plausible and detailed synthetic route, predicted physicochemical properties, and essential safety information. By leveraging established chemical principles and data from analogous structures, this document provides a solid foundation for researchers and drug development professionals interested in this novel compound. The detailed protocols and workflow diagrams are intended to facilitate its synthesis and further investigation into its potential applications.
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